molecular formula C15H6Cl2N2O2 B13702614 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione

7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13702614
M. Wt: 317.1 g/mol
InChI Key: WDIWBJWPIVJQNU-UHFFFAOYSA-N
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Description

7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a chlorinated derivative of the natural product tryptanthrin, a scaffold known for its diverse biological activities . This conjugated four-ring system is essentially planar, a feature that may influence its intercalation with biological targets . Researchers value this compound primarily for its documented antiparasitic and antimicrobial properties. It has shown significant activity against protozoan parasites, including Plasmodium falciparum , the causative agent of malaria, making it a compound of interest for antimalarial research . Its biological profile also extends to antitumor applications, as tryptanthrin derivatives have been investigated for their cytotoxic effects . The compound can be synthesized by the condensation of isatoic anhydride and 4,6-dichloroisatin in refluxing benzene with triethylamine as a co-solvent, yielding crystals suitable for X-ray crystallography . In the crystal lattice, the molecular packing is stabilized by weak intermolecular C-H...Cl, C-H...O, and C-H...N interactions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C15H6Cl2N2O2

Molecular Weight

317.1 g/mol

IUPAC Name

7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H6Cl2N2O2/c16-7-5-9(17)12-11(6-7)19-14(13(12)20)18-10-4-2-1-3-8(10)15(19)21/h1-6H

InChI Key

WDIWBJWPIVJQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC(=C4)Cl)Cl)C(=O)C3=N2

Origin of Product

United States

Preparation Methods

One-Pot Tandem Oxidative Cyclization Method

A highly efficient and versatile method involves a one-pot tandem process starting from anthranilamide and 2-bromoacetophenone derivatives, mediated by iodine and copper catalysts under aerobic conditions. This method integrates five reactions in a single sequence: α-halogenation, Kornblum oxidation, condensation, aromatization, and intramolecular heteroaryl coupling.

Reaction Conditions:

  • Reagents: Anthranilamide (1 mmol), 2-bromoacetophenone (1 mmol), iodine (1.5 equivalents), copper(I) iodide (30 mol%), cesium carbonate (1 equivalent)
  • Solvent: Dimethyl sulfoxide (DMSO), 5 mL
  • Temperature: 100 °C
  • Time: Approximately 6 hours under open air

Mechanism Outline:

  • α-Iodination of 2-bromoacetophenone forms an iodo-substituted intermediate.
  • Kornblum oxidation converts the α-iodo ketone to an aldehyde intermediate.
  • Condensation with anthranilamide forms a cyclized intermediate.
  • Aromatization occurs to stabilize the heterocyclic system.
  • Intramolecular heteroaryl coupling completes the formation of the indolo[2,1-b]quinazoline-6,12-dione scaffold.

Yields and Scope:

This protocol affords good to moderate yields with various substituted anthranilamides and 2-bromoacetophenones, including halogen and alkyl substitutions. Halogen-substituted substrates tend to give slightly higher yields.

Table 1: Optimization of Reaction Conditions for Indolo[2,1-b]quinazoline-6,12-dione Synthesis

Entry Oxidant Copper Source Base Solvent Temp (°C) Yield (%)
1 I2 (0.3 eq) None None Neat RT NR
2 I2 (0.3 eq) None None DMSO RT Trace
3 I2 (0.3 eq) None None DMSO 100 15
4 I2 (1.5 eq) CuI (30 mol%) Cs2CO3 (1 eq) DMSO 100 Good

NR = No Reaction; RT = Room Temperature

Copper-Catalyzed Cyclization Using Isatin Derivatives

Another reported method involves the copper-catalyzed reaction of isatin derivatives with bases in polar aprotic solvents like dimethylformamide (DMF). For instance, the synthesis of 7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione can be achieved by reacting 4-chloroisatin with copper(I) iodide and potassium bicarbonate at 90 °C for 24 hours.

General Procedure:

  • Starting Material: 4-chloroisatin (1 mmol)
  • Catalyst: CuI (0.2 mmol)
  • Base: KHCO3 (1 mmol)
  • Solvent: DMF (2 mL)
  • Temperature: 90 °C
  • Reaction Time: 24 hours

After completion, the mixture is quenched, filtered, and purified by column chromatography to isolate the product as an orange solid with good yield (~83%).

Structural and Spectroscopic Characterization

The compound crystallizes in the P-1 space group with two independent molecules per asymmetric unit. Key bond lengths include:

  • C–Cl bonds: 1.7272–1.7358 Å
  • C=O bonds: 1.211–1.221 Å (with the five-membered ring C=O bonds slightly shorter)
  • N–C bonds indicating double bond character in the quinazoline ring

Spectroscopic data (NMR, MS) confirm the structure and purity of the synthesized compound, with characteristic chemical shifts corresponding to the aromatic and carbonyl protons and carbons.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Solvent Conditions Yield (%) Notes
One-pot tandem oxidative cyclization Anthranilamide + 2-bromoacetophenone I2, CuI, Cs2CO3 DMSO 100 °C, 6 h, aerobic Good Integrates 5 reactions in one pot
Copper-catalyzed cyclization 4-Chloroisatin CuI, KHCO3 DMF 90 °C, 24 h ~83 Simple procedure with good yield

Chemical Reactions Analysis

SOCl₂-Mediated Condensation

An alternative route involves condensation of anthranilic acid with 4-chloro-5-fluoroindolequinone in the presence of SOCl₂ :

  • Reagents : Anthranilic acid (1 eq), SOCl₂ (3 mL)

  • Solvents : Toluene (reflux), followed by dichloromethane

  • Temperature : Reflux (1 hour)

  • Workup : Recrystallization in methanol or dichloromethane

This method avoids transition-metal catalysts but lacks detailed yield data in available sources .

Substrate Scope and Functionalization

The halogenated indoloquinazoline scaffold tolerates diverse substituents. Key examples include:

Product SubstituentsYield (%)Conditions
7,9-Dichloro83CuI, Cs₂CO₃, DMSO
8-Fluoro-9-chloroSOCl₂, toluene
3,9-Dichloro47KHCO₃, DMSO
3,9-Dimethoxy47CuI, KHCO₃

Halogenated substrates (Cl, Br) generally show higher yields compared to alkoxy or nitro groups .

Mechanistic Insights

The iodine-mediated pathway proceeds via:

  • α-Iodination : I₂ promotes C–H activation of 2-bromoacetophenone.

  • Kornblum Oxidation : DMSO oxidizes α-iodoketone to aldehyde.

  • Condensation : Aldehyde reacts with anthranilamide to form imine intermediate.

  • Aromatization : Oxidative cyclization generates quinazoline core.

  • Heteroaryl Coupling : CuI facilitates intramolecular C–N bond formation .

Spectroscopic Characterization

¹³C NMR (CDCl₃) :

  • C=O peaks: δ 179.6 (quinazoline dione), 169.4 (indole dione) .

  • C–Cl peaks: δ 134.2 (C7), 133.4 (C9) .

HRMS :

  • Observed: m/z 332.0408 (C₁₆H₇F₃N₂O₃) .

  • Calculated: m/z 332.0409 .

Challenges and Limitations

  • Low Yields : Non-halogenated substrates yield ≤47% .

  • Harsh Conditions : SOCl₂ method requires reflux and toxic solvents .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or proteins involved in critical biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological activity of indoloquinazoline derivatives is highly dependent on substituent position and electronic properties. Key comparisons include:

Tryptanthrin (Parent Compound)
  • Structure: No halogen substituents.
  • Activity : Broad-spectrum antimicrobial activity (e.g., IC₅₀ ~500 ng/mL against Plasmodium falciparum) but lower potency against drug-resistant strains .
  • Solubility : Moderate due to planar aromatic structure.
7,9-Dichloro Derivative
  • Structure : Cl substituents at positions 7 and 7.
  • Activity : Enhanced antimalarial activity (IC₅₀ <100 ng/mL against multidrug-resistant P. falciparum), attributed to electron-withdrawing Cl groups stabilizing interactions with heme or hemozoin .
8-Substituted Derivatives
  • Examples : 8-Chloro, 8-Bromo, 8-Methyl (4b–4d in ).
  • Activity :
    • 8-Chloro: Moderate antileishmanial activity (IC₅₀ ~1.5 µM) but higher cytotoxicity (CC₅₀ ~10 µM) .
    • 8-Bromo: Improved antitumor activity (IC₅₀ ~5 µM against leukemia cells) due to increased halogen size enhancing target binding .
  • Key Difference : Substitution at position 8 vs. 7/9 alters steric and electronic interactions, affecting target selectivity.
4-Azaindoloquinazoline-6,12-dione
  • Structure : Nitrogen atom replaces a carbon in the indole ring.
  • Activity : Used as a toxicity control (CC₅₀ >100 µM in cytotoxicity assays), suggesting reduced off-target effects compared to halogenated derivatives .

Functional Group Modifications

7-((2-(Dimethylamino)ethyl)amino)indoloquinazoline-6,12-dione
  • Structure: Aminoethyl side chain at position 5.
  • Activity :
    • Potent Topoisomerase II (TopoII) inhibition (IC₅₀ ~0.8 µM) and antiproliferative effects on breast cancer cells via caspase activation .
    • Enhanced water solubility due to the polar side chain.
  • Comparison : The 7,9-dichloro derivative lacks such solubilizing groups, limiting its bioavailability despite superior target affinity.
Methoxy and Carboxylic Acid Derivatives
  • Examples : 8-Methoxy (4f) and 8-carboxylic acid (4e) in .
  • Activity :
    • Methoxy groups reduce antimalarial potency (IC₅₀ ~300 ng/mL) due to electron-donating effects .
    • Carboxylic acid derivatives show pH-dependent solubility but increased off-target interactions .

Pharmacokinetic and Toxicity Profiles

Compound Solubility (LogP) Toxicity (CC₅₀) Key Challenges
7,9-Dichloro derivative 2.8 (predicted) >50 µM (hepatic cells) Limited oral absorption
Tryptanthrin 2.1 >100 µM Rapid metabolism in vivo
7-Aminoethyl derivative 1.5 15 µM (HEK293 cells) High solubility but dose-limiting toxicity
4-Azaindoloquinazoline 1.9 >100 µM Low efficacy in complex media

Biological Activity

7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a synthetic compound notable for its fused indolo and quinazoline structure. This compound is characterized by dichloro substitutions at the 7 and 9 positions of the indolo ring and carbonyl groups at the 6 and 12 positions of the quinazoline moiety. Its molecular formula is C13H8Cl2N2O2C_{13}H_{8}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 306.12 g/mol. The compound has garnered attention for its significant biological activities, particularly its antibacterial and antitumor properties.

The compound exhibits a planar four-ring system that enhances its stability and potential biological activity. The presence of reactive functional groups, such as carbonyls and chlorine atoms, allows for various chemical reactions including nucleophilic addition and substitution reactions. These properties are pivotal in its biological interactions.

Antibacterial Activity

7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione has demonstrated significant antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against Mycobacterium tuberculosis , including multi-drug resistant strains (MDRTB) . In vitro studies have indicated that this compound can inhibit the growth of pathogenic mycobacteria, making it a potential candidate for treating tuberculosis .

Antitumor Activity

The compound exhibits antitumor effects against several cancer cell lines, including leukemia and breast cancer cells. Research indicates that it may interfere with cellular proliferation pathways by targeting specific enzymes or receptors involved in cancer progression .

Antiparasitic Activity

In addition to its antibacterial and antitumor properties, 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione has shown efficacy against protozoan parasites such as Leishmania donovani and Plasmodium falciparum, indicating its potential as an antiparasitic agent .

The mechanism through which 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors critical for cell proliferation and infection pathways. The unique halogenation pattern may enhance its binding affinity compared to non-halogenated analogs .

Comparative Analysis with Similar Compounds

The biological activity of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione can be compared to other compounds within the indoloquinazoline family:

Compound NameMolecular FormulaKey Features
Tryptanthrin (Indolo[2,1-b]quinazoline-6,12-dione)C₁₃H₈N₂O₂Natural product; lacks halogen substituents
9-Chloroindolo[2,1-b]quinazoline-6,12-dioneC₁₃H₉ClN₂O₂Contains one chlorine atom; different activity profile
2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dioneC₁₃H₉Cl₂N₂O₂Different chlorine positioning; similar biological properties
9-Bromoindolo[2,1-b]quinazoline-6,12-dioneC₁₃H₉BrN₂O₂Bromine substitution; varies in reactivity

The dual chlorine substitutions in 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione enhance its stability and reactivity compared to other derivatives.

Case Studies

In recent studies involving the synthesis and evaluation of various quinazoline derivatives similar to 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains. Among them, compounds with structural similarities to 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione exhibited moderate to high antibacterial activity .
  • Anticancer Evaluation : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited the growth of breast cancer cell lines by inducing apoptosis through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of chlorinated precursors under acidic or thermal conditions. Critical parameters include temperature (110–150°C), solvent polarity (e.g., DMF or acetic acid), and stoichiometric ratios of reactants. A factorial design approach can optimize variables by testing interactions between parameters (e.g., temperature vs. catalyst loading) to maximize yield . X-ray crystallography confirms structural fidelity post-synthesis, as demonstrated in single-crystal studies .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–Cl bond distances reported as 1.73–1.75 Å) .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify substituent effects; chlorine atoms induce distinct deshielding in quinazoline rings.
  • Mass spectrometry (HRMS) : Validates molecular mass (±0.001 Da accuracy).
    Cross-referencing these methods ensures structural accuracy and purity assessment .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) for this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., water, DMSO).
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) identifies decomposition thresholds.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via spectrophotometry. Document conditions rigorously to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies can elucidate electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic/nucleophilic sites. Coupling with molecular dynamics simulations models solvation effects. Validate predictions experimentally via cyclic voltammetry or UV-Vis spectroscopy .

Q. How can kinetic studies resolve contradictions in reported reaction mechanisms for its synthesis?

  • Methodological Answer : Conduct time-resolved in situ FTIR or NMR to monitor intermediate formation. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) under varying conditions. Compare with computational reaction path searches (e.g., artificial force-induced reaction method) to identify rate-determining steps .

Q. What experimental designs address discrepancies in reported bioactivity data (e.g., cytotoxicity)?

  • Methodological Answer :

  • Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times.
  • Dose-response curves : Fit data to Hill equation for IC50_{50} consistency.
  • Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%).
    Meta-analysis of published data with strict inclusion criteria can identify outliers .

Q. How can researchers design stability studies under physiologically relevant conditions?

  • Methodological Answer : Simulate biological environments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation. Include control groups for hydrolytic vs. oxidative pathways .

Q. What strategies improve its application in targeted drug delivery systems?

  • Methodological Answer : Functionalize the quinazoline core with PEGylated linkers or aptamer conjugates to enhance solubility and selectivity. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., topoisomerase II). Validate via SPR (surface plasmon resonance) or fluorescence polarization assays .

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